Cas no 2098051-27-3 (1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole)

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound featuring a fused pyranopyrazole core with an ethyl and piperidin-3-yl substitution. This structure imparts versatility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capabilities. The piperidine moiety enhances binding affinity to biological targets, while the tetrahydropyrano[4,3-c]pyrazole framework offers conformational rigidity, improving selectivity. Its synthetic accessibility and potential for further derivatization make it a valuable intermediate in drug discovery, particularly for neuropharmacological applications. The compound's stability and solubility profile further support its utility in preclinical research.
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole structure
2098051-27-3 structure
Product name:1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
CAS No:2098051-27-3
MF:C13H21N3O
MW:235.3253428936
CID:5727842
PubChem ID:121214685

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • starbld0027486
    • 1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
    • F2198-7063
    • AKOS026725253
    • EN300-301810
    • 3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine
    • 2098051-27-3
    • 1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
    • Pyrano[4,3-c]pyrazole, 1-ethyl-1,4,6,7-tetrahydro-3-(3-piperidinyl)-
    • 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
    • Inchi: 1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3
    • InChI Key: WMKJOMNELPDCNS-UHFFFAOYSA-N
    • SMILES: O1CCC2=C(C1)C(C1CNCCC1)=NN2CC

Computed Properties

  • Exact Mass: 235.168462302g/mol
  • Monoisotopic Mass: 235.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 39.1Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 402.5±45.0 °C(Predicted)
  • pka: 9.53±0.10(Predicted)

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E153221-1g
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3
1g
$ 775.00 2022-06-05
Life Chemicals
F2198-7063-10g
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 95%+
10g
$3784.0 2023-09-06
TRC
E153221-500mg
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3
500mg
$ 500.00 2022-06-05
Life Chemicals
F2198-7063-2.5g
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 95%+
2.5g
$1802.0 2023-09-06
Enamine
EN300-301810-0.5g
3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine
2098051-27-3 92.0%
0.5g
$1170.0 2025-03-19
Enamine
EN300-301810-10g
3-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine
2098051-27-3 90%
10g
$6450.0 2023-09-06
1PlusChem
1P018R5W-10g
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 90%
10g
$8034.00 2023-12-19
Aaron
AR018RE8-50mg
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 92%
50mg
$503.00 2025-02-14
1PlusChem
1P018R5W-250mg
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 90%
250mg
$981.00 2023-12-19
1PlusChem
1P018R5W-500mg
1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
2098051-27-3 90%
500mg
$1508.00 2023-12-19

Additional information on 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Introduction to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 2098051-27-3)

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique scaffold and potential biological activities. This compound belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of pharmacological properties. The presence of a piperidine moiety in its structure enhances its pharmacological relevance by contributing to favorable pharmacokinetic and pharmacodynamic profiles.

The chemical structure of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS No. 2098051-27-3) features a fused ring system consisting of a tetrahydropyranopyrazole core. This particular arrangement of rings creates a rigid framework that can interact with biological targets in a highly specific manner. The compound’s molecular formula and stereochemistry are critical factors that influence its interactions with biological receptors and enzymes, making it a promising candidate for further investigation in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes and receptors involved in inflammatory pathways and cancer progression. The piperidine substituent is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in multiple drug candidates.

In the realm of medicinal chemistry, the synthesis of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole represents a significant achievement due to the complexity of its fused ring system. Researchers have developed novel synthetic routes that leverage transition metal catalysis and asymmetric hydrogenation to construct the desired tetrahydropyranopyrazole core with high enantioselectivity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also open up new avenues for the development of structurally diverse drug candidates.

The biological activity of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been explored in several preclinical studies. Initial findings indicate that the compound exhibits potent anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Furthermore, its ability to inhibit certain kinases associated with cancer cell proliferation has been observed in vitro. These preliminary results are particularly encouraging given the growing interest in targeting these pathways for therapeutic intervention.

One of the most compelling aspects of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is its potential for further structural optimization. By modifying various substituents on the piperidine ring or exploring different tetrahydropyranopyrazole analogs, researchers can fine-tune its pharmacological profile to achieve higher efficacy and better selectivity. The development of libraries of related compounds allows for high-throughput screening assays to rapidly identify derivatives with improved properties.

The role of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in drug discovery is further underscored by its compatibility with modern biocatalytic methods. Enzymatic approaches have been employed to introduce functional groups or alter stereochemistry in a sustainable manner. These green chemistry principles align with the broader goals of pharmaceutical research to develop environmentally friendly synthetic routes while maintaining high yields and purity standards.

As our understanding of disease mechanisms continues to evolve,the demand for innovative therapeutic agents remains paramount. 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole stands out as a promising lead compound that embodies the intersection of structural complexity and biological activity. Its exploration by academic and industrial researchers alike highlights its potential as a scaffold for future drugs targeting complex diseases.

The future directions for research on CAS No. 2098051-27-3 include both computational and experimental investigations. Advanced computational methods will continue to refine our understanding of its interactions with biological targets,while wet-lab experiments will focus on optimizing its synthesis and evaluating its efficacy in preclinical models. Collaborative efforts between chemists,biologists,and pharmacologists will be essential in translating this promising compound into viable therapeutic options.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司